3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Overview
Description
“3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid” is a chemical compound with the molecular formula C7H8O4 . It is also known by other names such as (1R,4R,5S)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid . The compound has a molecular weight of 156.14 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a method for the preparation of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI codeInChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)/t3-,4+,5-/m1/s1
. This compound has three defined atom stereocenters . Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, the addition of furan to maleic acid follows the endo Alder rule and gives the eruto-dicarboxylic acid . Reduction of its mixed anhydride with acetic acid with NaBH4 generates lactone .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 63.6 Ų and a complexity of 223 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is covalently bonded and has a rotatable bond count of 1 .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Tetrahydrofuran-Dicarboxylic Acid Derivatives : A study by Wang et al. (2001) discusses the synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives using 5-norborne-2-ol and other intermediates. This synthesis is significant in exploring the chemical properties and potential applications of these compounds in various fields.
Crystal Structure Analysis : Kelly et al. (2012) focused on the crystal structure of a compound with an oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride unit, highlighting its normal geometry and the extended tetradecoxymethyl side chain. This research contributes to understanding the molecular structure and potential interactions of such compounds (Kelly et al., 2012).
Application in Automated Phasing Procedure : Fortier et al. (1979) utilized the crystal structure of 5-oxotricyclo[2.2.1.02'6]heptane-3-carboxylic acid to apply a new automatic phasing procedure in crystallography. This study represents the application of such compounds in advanced crystallographic techniques (Fortier et al., 1979).
Chemical Reactions and Rearrangements
Study of Acid-Catalyzed Rearrangements : Research by Drian and Vogel (1987) explored the acid-catalyzed rearrangements of epoxy-oxabicyclo[2.2.1]hept-2-yl derivatives, contributing to a deeper understanding of chemical reactions and mechanisms involving these compounds (Drian & Vogel, 1987).
Synthesis of Novel Compounds for Medicinal Chemistry : Kou et al. (2017) synthesized novel morpholine amino acids derived from the 2-oxa-5-azabicyclo[2.2.1]heptane structure. These compounds are envisioned as modules in medicinal chemistry to modulate drug properties (Kou et al., 2017).
Creation of Functional Diversity in Chemical Synthesis : Garsi et al. (2022) presented a synthetic approach to disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as a platform for creating diverse chemical structures, demonstrating the versatility of this chemical framework (Garsi et al., 2022).
Applications in Drug Discovery and Development
Synthesis of Constrained Amino Acids for Drug Discovery : Wu et al. (2016) explored the synthesis of novel bridged amino acids containing both morpholine and pyrrolidine motifs. These structures have potential applications in the optimization of drug properties (Wu et al., 2016).
Synthesis of Optically Active Compounds : Das et al. (1987) described the synthesis of optically active 7-oxabicyclo[2.2.1]heptane derivatives, which is crucial for applications in stereoselective synthesis and chiral chemistry (Das et al., 1987).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets . .
Properties
IUPAC Name |
3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHQIVJPIBHBSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(=O)O2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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